molecular formula C14H19NO7 B13767977 Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- CAS No. 75716-11-9

Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)-

Cat. No.: B13767977
CAS No.: 75716-11-9
M. Wt: 313.30 g/mol
InChI Key: DCCJHZKQNIFNNA-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- is a chemical compound with the molecular formula C14H19NO7. It is characterized by the presence of a glucopyranosyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- typically involves the glycosylation of a phenolic compound with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as methanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted phenyl derivatives .

Scientific Research Applications

Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl and acetamide groups can interact with other molecular targets. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucopyranosyl derivatives, such as:

Uniqueness

Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- is unique due to its specific combination of a glucopyranosyl group with a phenyl ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

75716-11-9

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

N-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetamide

InChI

InChI=1S/C14H19NO7/c1-7(17)15-8-2-4-9(5-3-8)21-14-13(20)12(19)11(18)10(6-16)22-14/h2-5,10-14,16,18-20H,6H2,1H3,(H,15,17)/t10-,11-,12+,13-,14-/m1/s1

InChI Key

DCCJHZKQNIFNNA-RKQHYHRCSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.